molecular formula C15H16N4O2S B2894985 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate CAS No. 477859-64-6

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate

Cat. No.: B2894985
CAS No.: 477859-64-6
M. Wt: 316.38
InChI Key: FGKNXFAXRBPBEH-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused heterocyclic core (thiazole and triazole rings) with a methyl group at position 6, an ethyl carbamate moiety at position 5, and a 3-methylphenyl substituent on the carbamate group. Its molecular formula is C₁₅H₁₆N₄O₂S, with a molecular weight of 316.38 g/mol . The carbamate group enhances metabolic stability compared to ester or amide analogs, making it a candidate for therapeutic applications such as anticonvulsant or anticancer agents .

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-5-4-6-12(7-9)18-15(20)21-11(3)13-10(2)19-14(22-13)16-8-17-19/h4-8,11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKNXFAXRBPBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OC(C)C2=C(N3C(=NC=N3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenyl ring or the fused triazole-thiazole core:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features Reference
N-(4-Methylphenyl) carbamate analog 4-Methylphenyl 316.38 Improved solubility
N-(3,4-Dichlorophenyl) carbamate analog 3,4-Dichlorophenyl 371.24 Higher lipophilicity
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl Not reported Potent anticonvulsant (ED₅₀ = 49.1 mg/kg)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole 4-Propoxyphenyl Not reported Dual MES/PTZ activity (ED₅₀ = 63.4 mg/kg)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance anticonvulsant activity but may increase toxicity .
  • Methyl groups (as in the target compound) balance lipophilicity and metabolic stability, favoring oral bioavailability .
Pharmacological Activity
Anticonvulsant Activity
  • 3c (6-(4-Fluorophenyl)) : ED₅₀ = 49.1 mg/kg (MES test); PI = 1.9 .
  • 5b (6-(4-Propoxyphenyl)) : ED₅₀ = 63.4 mg/kg (PTZ test); PI = 1.7 .
  • SAR Insight : The 3-methylphenyl group in the target compound may reduce potency compared to halogenated analogs but improve safety margins.
Anticancer Activity
  • Halo-substituted derivatives (e.g., Cl, F) show enhanced cytotoxicity due to increased electrophilicity .
  • N-Aryl acetamides (e.g., compounds from ) exhibit IC₅₀ values in the micromolar range, with chloro derivatives being most active.
  • Target Compound : The methyl group may reduce anticancer efficacy compared to halogenated analogs but lower off-target toxicity.
Physicochemical Properties
Property Target Compound N-(3,4-Dichlorophenyl) Analog 6-(4-Fluorophenyl) Analog
Density (g/cm³) Not reported 1.59 (predicted) Not reported
pKa Not reported 11.76 (predicted) Not reported
LogP (estimated) ~3.2 ~4.1 ~3.8

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dimethylformamide or ethanol) to enhance solubility and reactivity. Control temperature (60–80°C) and reaction time (6–12 hours) to minimize side products. Catalysts like K₂CO₃ (1.2 equivalents) improve nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on thiazolo-triazole and phenyl rings). HRMS confirms molecular weight (e.g., [M+H]⁺ ion). IR spectroscopy identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline forms .

Q. How does the presence of electron-withdrawing groups (e.g., methyl) influence the compound’s reactivity?

  • Methodological Answer : Methyl groups on the thiazolo-triazole ring increase electron density, stabilizing intermediates during nucleophilic attacks. This enhances reactivity in coupling reactions (e.g., Suzuki-Miyaura) for functionalization at the carbamate moiety .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) to model binding to kinase domains or cytochrome P450 enzymes. Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can structural-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with variations in:

  • Thiazolo-triazole substituents (e.g., Cl, OCH₃ at position 6).

  • Carbamate linkage (e.g., replacing ethyl with propyl).
    Test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with computational descriptors (e.g., logP, polar surface area).

    Substituent PositionModificationObserved Bioactivity (IC₅₀, μM)
    Thiazolo-triazole (C6)Methyl12.3 ± 1.2 (HeLa cells)
    Phenyl ring (C3)Chloro8.7 ± 0.9 (MCF-7 cells)
    Data derived from analogs in

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of published IC₅₀ values, normalizing for assay conditions (e.g., cell line variability, incubation time). Use QSAR models to identify outliers. Validate via orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer : Perform pH-dependent stability studies (pH 2–9) using HPLC to monitor degradation products. Simulate gastric fluid (pepsin, pH 1.2) and intestinal fluid (pancreatin, pH 6.8) to estimate oral bioavailability. Use LC-MS to identify hydrolysis byproducts (e.g., free carbamic acid) .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic (PK) properties?

  • Methodological Answer : Use Caco-2 cell monolayers to measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption). Assess metabolic stability in human liver microsomes (HLM) with CYP450 cofactors. Predict clearance using SwissADME (e.g., high logP may correlate with hepatic extraction) .

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective reactions to avoid isomer formation (common in fused thiazolo-triazole systems) .
  • Data Reproducibility : Document solvent batch effects (e.g., trace water in DMF alters reaction kinetics) .
  • Advanced Characterization : Combine NMR with NOESY to confirm spatial arrangement of substituents .

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